1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid
Description
1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is a seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a methoxymethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic procedures, while the methoxymethyl moiety introduces steric bulk and polarity, influencing reactivity and physicochemical properties. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and conformationally constrained peptides .
Properties
IUPAC Name |
4-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)20-12(18)15-8-5-6-14(7-9-15,10-19-4)11(16)17/h5-10H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORGFTWNYRQUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)(COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Azepane Ring: The synthesis typically begins with the formation of the azepane ring. This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to the nitrogen atom of the azepane ring using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxymethylation: The methoxymethyl group is introduced via a reaction with methoxymethyl chloride (MOM-Cl) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Nucleophilic Substitution: Methoxymethyl chloride (MOM-Cl), sodium hydride (NaH).
Deprotection: Trifluoroacetic acid (TFA).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted azepane derivatives can be formed.
Deprotected Products: Removal of the Boc group yields the free amine.
Oxidation Products: Oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes.
Reduction Products: Reduction of the carboxylic acid group can yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula: C14H25NO5
- Molecular Weight: 287.36 g/mol
- CAS Number: 2241144-70-5
- Appearance: White to off-white powder at room temperature
The structure features a seven-membered nitrogen-containing azepane ring, which is crucial for its reactivity and interaction with biological systems. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, while the methoxymethyl group can influence steric and electronic properties.
Applications in Scientific Research
1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid has several notable applications:
Medicinal Chemistry
The compound's structure allows it to serve as a scaffold for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as:
- Anticancer Agents: Compounds with similar structures have shown promising anticancer activity in vitro against various cancer cell lines. For example, derivatives based on azepane structures have been evaluated for their ability to inhibit cell proliferation in leukemia and CNS cancer models .
Organic Synthesis
The tert-butoxycarbonyl group is widely used as a protecting group in peptide synthesis, allowing chemists to selectively modify amino acids without affecting other reactive sites. This application is critical in synthesizing complex peptides and proteins.
Material Science
Research indicates that azepine derivatives can be utilized in developing new materials with unique properties, such as polymers or coatings that exhibit specific mechanical or thermal characteristics.
Case Study 1: Anticancer Activity
A study investigating related azepine compounds demonstrated significant inhibitory effects on leukemia cell lines, highlighting the potential of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid as a lead compound for anticancer drug design .
Case Study 2: Peptide Synthesis
In synthetic organic chemistry, the use of the tert-butoxycarbonyl protecting group has been extensively documented. Research shows that this strategy enhances yields in peptide synthesis by preventing undesired reactions during coupling steps .
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azepane Ring
4-Methyl Substituent
- Compound : 1-(tert-Butoxycarbonyl)-4-methylazepane-4-carboxylic acid
- Key Differences :
- Replaces the methoxymethyl group with a methyl (-CH₃) substituent.
- Impact : Reduced polarity and steric hindrance compared to the methoxymethyl analog. The methyl group lowers solubility in polar solvents but enhances lipophilicity (logP ~1.2 vs. ~0.8 for methoxymethyl) .
- Applications : Favored in lipid-soluble drug formulations, such as CNS-targeting agents.
4-Pyrazole Substituent
- Compound : 1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid
- Key Differences: Substitutes the methoxymethyl group with a pyrazole ring. Impact: Introduces aromaticity and hydrogen-bonding capability. ~5.2 for methoxymethyl) . Applications: Utilized in kinase inhibitors due to pyrazole’s affinity for ATP-binding pockets.
Ring Size Variations
Piperidine Derivatives
- Compound : 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
- Key Differences :
Cyclohexane Derivatives
- Compound: 1-[(tert-Butoxycarbonyl)amino]-4-methylcyclohexane-1-carboxylic acid
- Key Differences :
Functional Group Modifications
Spiro and Cyclopropyl Derivatives
- Compound : 6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
- Key Differences :
Comparative Data Table
Biological Activity
1-(tert-Butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid, a compound with the CAS number 2241144-70-5, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is , with a molecular weight of approximately 259.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methoxymethyl substituent on the azepane ring, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.30 g/mol |
| CAS Number | 2241144-70-5 |
| Boiling Point | Not available |
| Purity | Variable |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The azepane structure allows for potential binding to targets involved in metabolic pathways and signaling processes.
Case Studies
- Angiotensin Converting Enzyme (ACE) Inhibition : Research has indicated that derivatives of azepane compounds exhibit ACE inhibitory activity. For instance, modifications on similar carboxylic acid derivatives have shown varying IC50 values, with some achieving as low as 0.07 µM, indicating strong inhibition potential . While specific data on our compound's ACE inhibition is limited, the structural similarities suggest potential efficacy.
- Antiviral Activity : Preliminary studies have explored the antiviral properties of related thiazolidine carboxylic acids against avian influenza viruses (AIV). The findings suggest that structural modifications can enhance antiviral potency, which may also be applicable to azepane derivatives .
- Cytotoxicity and Anticancer Potential : A study focused on HDAC inhibitors demonstrated that similar compounds exhibited significant anticancer activity across various cell lines, with IC50 values ranging from 1.02 to 5.66 µM . Although direct studies on our compound are scarce, it is plausible that the azepane structure could confer similar properties.
Toxicity Profile
According to safety data sheets, 1-(tert-butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid is classified as harmful if swallowed and may cause skin irritation . This toxicity profile necessitates caution in handling and application.
Synthesis Pathways
The synthesis of 1-(tert-butoxycarbonyl)-4-(methoxymethyl)azepane-4-carboxylic acid typically involves multi-step organic reactions, including protection-deprotection strategies to introduce the Boc group and methoxymethyl substituent effectively.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In vivo Studies : Testing for efficacy in animal models to establish therapeutic potential.
- Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
- Mechanistic Studies : Understanding the detailed biochemical pathways influenced by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
